2-(6-Chloro-5-methylpyridin-3-yl)ethan-1-ol
Description
2-(6-Chloro-5-methylpyridin-3-yl)ethan-1-ol is a pyridine derivative characterized by a chlorinated and methyl-substituted aromatic ring with an ethanol side chain. This compound is of interest in medicinal and synthetic chemistry due to its structural similarity to bioactive molecules, particularly those targeting neurological receptors or acting as intermediates in pharmaceutical synthesis. The hydroxyl group in the ethanol moiety contributes to its solubility in polar solvents, making it versatile for chemical modifications .
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-(6-chloro-5-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H10ClNO/c1-6-4-7(2-3-11)5-10-8(6)9/h4-5,11H,2-3H2,1H3 |
InChI Key |
GTDAVKGDHLQSRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Cl)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-5-methylpyridin-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 6-chloro-5-methylpyridine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-5-methylpyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 2-(6-Chloro-5-methylpyridin-3-yl)ethanal or 2-(6-Chloro-5-methylpyridin-3-yl)ethanoic acid.
Reduction: Formation of 2-(6-Chloro-5-methylpyridin-3-
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural features with 2-(6-Chloro-5-methylpyridin-3-yl)ethan-1-ol and are frequently referenced in crystallographic and synthetic studies:
Physicochemical and Functional Comparisons
Solubility: The presence of the hydroxyl group in this compound enhances its solubility in polar solvents (e.g., water, ethanol) compared to non-hydroxylated analogues like 6-chloro-3-methylpyridine. In contrast, 2-Amino-6-{[(6-chloropyridin-3-yl)methyl]amino}pyrimidine-4(3H)-one exhibits lower solubility due to its bulky pyrimidine core and nitro group .
Reactivity :
- The chlorine atom in This compound facilitates nucleophilic substitution reactions, a property shared with 6-chloro-3-(hydroxymethyl)pyridine .
- The methyl group at position 5 sterically hinders electrophilic aromatic substitution compared to unmethylated analogues.
Biological Activity: Pyridine derivatives with hydroxyl or amino groups, such as this compound, often exhibit higher binding affinity to GABA receptors compared to halogenated-only analogues. The nitro group in 2-Amino-6-{[(6-chloropyridin-3-yl)methyl]amino}pyrimidine-4(3H)-one may confer antibacterial properties absent in the target compound .
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